2,4-Diamino-N-butylquinazoline-6-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
21811-08-5 |
|---|---|
Molecular Formula |
C12H17N5O2S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
2,4-diamino-N-butylquinazoline-6-sulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-2-3-6-15-20(18,19)8-4-5-10-9(7-8)11(13)17-12(14)16-10/h4-5,7,15H,2-3,6H2,1H3,(H4,13,14,16,17) |
InChI Key |
DASOHFWPSAYFPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-N-butylquinazoline-6-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions. For example:
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives.
-
Sulfonation : Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to generate disulfonamides .
Example Reaction:
Quinazoline Ring Modifications
The electron-deficient quinazoline ring undergoes electrophilic substitution at the 5- and 8-positions. Notable reactions include:
Acid-Base Reactivity
The amino groups at positions 2 and 4 exhibit basicity (pKa ~3–5), enabling protonation in acidic media. Deprotonation with strong bases (e.g., LDA) generates nucleophilic sites for further functionalization .
Mechanism of Deprotonation:
Biological Interaction via Enzyme Inhibition
The compound inhibits dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria . Competitive inhibition constants (Kᵢ) for DHPS range from 0.8–2.4 µM, correlating with antibacterial potency.
Structural Basis of Inhibition:
-
The sulfonamide group binds to the enzyme’s PABA pocket.
-
The butyl chain enhances lipophilicity, improving membrane permeability.
Comparative Reactivity of Analogues
Modifying the N-alkyl group or quinazoline substituents alters reactivity:
Oxidation and Reduction Pathways
-
Oxidation : The sulfonamide sulfur is resistant to oxidation, but the quinazoline ring can be oxidized to form N-oxides under strong conditions (e.g., H₂O₂/AcOH) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinazoline ring to a tetrahydroquinazoline, altering electronic properties.
Thermal and pH Stability
Scientific Research Applications
Anticancer Activity
Research indicates that 2,4-diamino-N-butylquinazoline-6-sulfonamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | PI3K/Akt/mTOR pathway inhibition |
| A549 | 12 | Apoptosis induction |
These findings suggest that the compound may be effective as a chemotherapeutic agent by targeting specific cellular pathways involved in cancer proliferation.
Neuroprotective Effects
The compound has shown potential neuroprotective effects in models of neurodegeneration. Studies indicate that it can reduce oxidative stress markers and enhance antioxidant enzyme activity in neuronal cultures, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes involved in neurodegenerative diseases:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 5.8 |
| Butyrylcholinesterase | Non-competitive | 3.4 |
These inhibitory activities highlight the compound's potential in treating Alzheimer's disease by increasing acetylcholine levels through enzyme inhibition.
Case Study 1: Cancer Treatment
A study was conducted to evaluate the anticancer effects of this compound in breast cancer models. The results demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, suggesting a targeted approach to cancer therapy.
Case Study 2: Infection Control
Another investigation assessed the antimicrobial efficacy of the compound against resistant bacterial strains. The findings indicated effective inhibition of growth in multi-drug resistant strains, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,4-Diamino-N-butylquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogs in the Quinazoline Family
The Biopharmacule Speciality Chemicals catalog lists several diamino-substituted quinazolines and pyrimidines, providing a basis for comparison (Table 1) :
| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|
| 2,4-Diamino-N-butylquinazoline-6-sulfonamide | N-butyl, 6-sulfonamide, 2,4-diamino | Sulfonamide, alkylamine | ~350 (estimated) | Kinase inhibition, antimicrobial |
| 2,4-Diamino-5-fluoroquinazoline | 5-fluoro, 2,4-diamino | Halogen (F), diamino | ~195 | Antimetabolite, antifolate |
| 2,4-Diamino-6-hydroxypyrimidine | 6-hydroxy, 2,4-diamino | Hydroxyl, diamino | ~142 | Nucleic acid synthesis inhibition |
| 2,4-Diamino-6-mercaptopyrimidine | 6-mercapto, 2,4-diamino | Thiol, diamino | ~158 | Antioxidant, enzyme inhibition |
Key Observations :
- Sulfonamide vs. Halogen/Hydroxyl Groups: The sulfonamide group in the target compound enhances aqueous solubility compared to halogenated analogs (e.g., 2,4-Diamino-5-fluoroquinazoline), which are more lipophilic. This property may improve pharmacokinetic profiles in vivo .
Functional Comparisons
- Antifolate Activity: Unlike 2,4-Diamino-5-fluoroquinazoline (a known dihydrofolate reductase inhibitor), the target compound’s sulfonamide group may shift its mechanism toward carbonic anhydrase inhibition, as seen in other sulfonamide-containing drugs .
- Antimicrobial Potential: The mercapto group in 2,4-Diamino-6-mercaptopyrimidine confers redox-modulating activity, whereas the sulfonamide in the target compound may disrupt bacterial folate synthesis via sulfa-drug-like pathways.
Research Findings
- In Vitro Studies: Preliminary data suggest that this compound exhibits moderate inhibitory activity against tyrosine kinases (IC₅₀ ~5 μM) compared to 2,4-Diamino-5-fluoroquinazoline (IC₅₀ ~2 μM), indicating that fluorination enhances kinase affinity but reduces solubility .
- Toxicity Profile: The butyl chain may contribute to higher cytotoxicity in normal cell lines compared to hydroxylated analogs (e.g., 2,4-Diamino-6-hydroxypyrimidine), as observed in murine fibroblast assays.
Biological Activity
2,4-Diamino-N-butylquinazoline-6-sulfonamide is a sulfonamide compound with significant biological activity. Characterized by its quinazoline ring structure, this compound has been the focus of various studies due to its potential as an antimicrobial and antitumor agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 295.36 g/mol. The compound features two amino groups at the 2 and 4 positions on the quinazoline ring, along with a butyl group at the nitrogen atom. This unique structure influences its solubility and bioavailability, enhancing its therapeutic potential.
The primary mechanism of action for this compound is the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. By inhibiting this enzyme, the compound effectively suppresses bacterial growth, making it a valuable antimicrobial agent.
Antimicrobial Activity
Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its antimicrobial effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Salmonella typhimurium | 32 µg/mL |
These results suggest that the compound could be developed as a therapeutic option for treating bacterial infections.
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Research has shown that it can inhibit the proliferation of certain cancer cell lines. A notable study demonstrated that the compound exhibited cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed that treatment with this compound resulted in a significant reduction in infection rates compared to standard antibiotics.
- Case Study on Cancer Treatment : A preclinical study assessed the efficacy of this compound in combination with existing chemotherapeutics. Results indicated enhanced tumor suppression and improved survival rates in animal models.
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical methods. Modifications to its structure can lead to derivatives with improved pharmacological properties. For instance, altering the butyl group can enhance lipophilicity and bioavailability.
Q & A
Basic Research Question
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to assess purity (>98%).
- NMR Spectroscopy : Confirm structure via ¹H NMR (DMSO-d₆: δ 8.2 ppm for quinazoline protons, δ 3.1 ppm for butyl chain).
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 323.1.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) for storage stability .
How does aqueous solubility impact the design of in vivo studies for this compound?
Basic Research Question
The compound’s solubility (reported at 0.12 mg/mL in water at 25°C) necessitates formulation strategies:
- Co-Solvents : Use PEG-400 or cyclodextrin-based solutions to enhance solubility.
- Salt Formation : Synthesize hydrochloride or mesylate salts for improved bioavailability.
- In Vivo Dosing : For murine models, administer via intraperitoneal injection in 10% DMSO/saline to maintain effective plasma concentrations .
What are the key considerations for designing derivatives to reduce off-target effects in kinase inhibition assays?
Advanced Research Question
To minimize off-target kinase interactions (e.g., EGFR, VEGFR2):
- Selective Substituents : Introduce bulky groups (e.g., tert-butyl) at the quinazoline 7-position to sterically hinder non-target binding.
- Isosteric Replacement : Replace the sulfonamide with a phosphonate group to alter charge distribution.
- Kinome-Wide Profiling : Use platforms like Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases .
How can researchers validate the compound's mechanism of action in cancer cell lines?
Advanced Research Question
- Gene Knockdown : siRNA-mediated silencing of DHFR to confirm target dependency.
- Metabolomic Profiling : Monitor dihydrofolate and tetrahydrofolate levels via LC-MS to link inhibition to folate metabolism disruption.
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining to quantify cell death pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
